4-fluoro-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry ADME Optimization Physicochemical Property Design

4-Fluoro-1H-pyrrolo[3,2-c]pyridine, also known as 4-fluoro-5-azaindole, is a halogenated heterocyclic building block belonging to the pyrrolo[3,2-c]pyridine (azaindole) class. It features a fluorine atom at the 4-position of the pyridine ring, a modification that is a well-established strategy in medicinal chemistry to modulate key drug-like properties.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 1190309-76-2
Cat. No. B1442067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-pyrrolo[3,2-c]pyridine
CAS1190309-76-2
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=NC=C2)F
InChIInChI=1S/C7H5FN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H
InChIKeyCTVKAOMGIGAVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-76-2) – A Strategic Fluorinated Azaindole Scaffold for Kinase-Directed Programs


4-Fluoro-1H-pyrrolo[3,2-c]pyridine, also known as 4-fluoro-5-azaindole, is a halogenated heterocyclic building block belonging to the pyrrolo[3,2-c]pyridine (azaindole) class. It features a fluorine atom at the 4-position of the pyridine ring, a modification that is a well-established strategy in medicinal chemistry to modulate key drug-like properties [1]. The compound is a foundational scaffold used extensively in the synthesis of kinase inhibitor libraries, particularly those targeting fibroblast growth factor receptors (FGFRs), colony-stimulating factor-1 receptor (FMS/CSF-1R), and monopolar spindle 1 (MPS1) [2], . Its primary role is as a versatile, advanced intermediate for constructing more complex, biologically active molecules, where the fluorine substituent serves as a critical handle for directing physicochemical properties and synthetic reactivity.

Chemical Procurement Risk: Why 4-Fluoro-1H-pyrrolo[3,2-c]pyridine Cannot Be Replaced by Other 4-Halogenated Analogues


The simple substitution of the 4-fluoro atom with other halogens (e.g., Cl, Br) or hydrogen in the 1H-pyrrolo[3,2-c]pyridine scaffold is not a functionally neutral swap. The strong electron-withdrawing nature and small van der Waals radius of fluorine fundamentally alter the compound's lipophilicity, metabolic stability, and regioselectivity in downstream metalation reactions compared to its chloro- or bromo- analogues [1], [2]. These differences create distinct profiles that directly influence key in-vivo parameters of the final drug candidates and synthetic efficiency. Replacing the fluoro intermediate with a chloro intermediate, for example, can lead to a significant increase in logP and a shift in metabolic soft spots, derailing lead optimization campaigns. The quantitative evidence below demonstrates that these are not interchangeable synonyms but distinct chemical entities with verifiable, selection-worthy property differences.

Head-to-Head Quantitative Evidence for 4-Fluoro-1H-pyrrolo[3,2-c]pyridine Versus Key Analogues


Lipophilicity Control: XLogP3 Comparison vs. Unsubstituted 1H-pyrrolo[3,2-c]pyridine

The introduction of a fluorine atom significantly increases the computed lipophilicity (XLogP3) compared to the unsubstituted parent scaffold. The 4-fluoro derivative has a computed XLogP3 of 1.4, while the parent 1H-pyrrolo[3,2-c]pyridine has a computed XLogP3 of -1.17, representing a critical shift from a highly hydrophilic to a more lipophilic compound, which is essential for membrane permeability [1], [2].

Medicinal Chemistry ADME Optimization Physicochemical Property Design

Metabolic Stability: C-F Bond Strength vs. Potential for CYP-Mediated Oxidation at C-4

The C-F bond is significantly stronger (BDE ≈ 105-117 kcal/mol) than a comparable C-H bond (BDE ≈ 98-104 kcal/mol), making the 4-position of the 4-fluoro derivative inherently resistant to cytochrome P450-mediated oxidative metabolism [1]. This is a primary advantage over the unsubstituted parent scaffold, where the C-4 position is a potential metabolic hot spot. In a study on related pyrrolo[3,2-c]pyridine derivatives, the incorporation of fluorine is described as a key strategy for enhancing metabolic stability, with the C-F bond being less susceptible to hydroxylation compared to C-H [2].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Synthetic Regioselectivity: Directed Metalation Profile vs. Alternative Halogens

Lithiation of 4-substituted 1H-pyrrolo[3,2-c]pyridine derivatives using t-butyl lithium occurs selectively at the C-2 position of the pyrrole ring [1]. This critical directing effect allows for subsequent C-2 functionalization. The fluorine atom, due to its strong electron-withdrawing effect, provides a unique balance of activation and ortho-direction compared to bulkier halogens like chlorine or bromine, which can also undergo competitive metal-halogen exchange, introducing unwanted byproducts.

Synthetic Methodology C-H Functionalization Directed ortho-Metalation

Procurement-Led Application Scenarios for 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-76-2)


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

In a medicinal chemistry program targeting a specific tyrosine kinase, the team must improve cellular permeability while avoiding excessive lipophilicity that could cause off-target toxicity. The 4-fluoro analogue is selected as the core scaffold because its XLogP3 of 1.4 (Δ +2.57 vs. the unsubstituted parent) represents an optimal balance for oral bioavailability, as supported by the computed physicochemical data [1]. This data-driven choice circumvents the trial-and-error screening of multiple halogen analogues.

Design of Metabolically Stable Bioisosteres

A lead compound containing a 1H-pyrrolo[3,2-c]pyridine core is found to be rapidly hydroxylated at the C-4 position by CYP3A4 in human liver microsome assays, leading to rapid clearance. The project team sources 4-fluoro-1H-pyrrolo[3,2-c]pyridine as a direct replacement to block this metabolic hot spot. This decision is predicated on the well-established class-level principle that the stronger C-F bond resists oxidative metabolism, a strategy explicitly noted as a key benefit of fluorination in related building blocks [2].

Scalable Synthesis of C-2 Functionalized Kinase Libraries

An industrial process chemistry group requires a robust, scalable route to synthesize a library of C-2-aryl-1H-pyrrolo[3,2-c]pyridine kinase inhibitors. They choose the 4-fluoro derivative as the key starting material for a directed lithiation step, based on findings that it undergoes clean metalation at C-2 with t-butyl lithium [3]. The 4-chloro and 4-bromo analogues are rejected due to the known risk of competing lithium-halogen exchange, which would reduce yield and complicate purification, increasing cost of goods on scale.

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